molecular formula C12H13ClO3 B3055918 Benzyl 5-chloro-5-oxopentanoate CAS No. 67852-85-1

Benzyl 5-chloro-5-oxopentanoate

Cat. No.: B3055918
CAS No.: 67852-85-1
M. Wt: 240.68 g/mol
InChI Key: FTQOKMRATCALBX-UHFFFAOYSA-N
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Description

Benzyl 5-chloro-5-oxopentanoate is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bacterial Degradation Pathways

  • Benzyl 5-chloro-5-oxopentanoate in Bacterial Metabolism : Pseudomonas cepacia P166, a bacterium, uses 4-chlorobiphenyl for growth, producing chlorinated derivatives such as 5-chloro-4-hydroxy-2-oxopentanoate, closely related to this compound. This highlights the compound's role in bacterial degradation of polychlorinated biphenyls (Arensdorf & Focht, 1995).

Chemical Synthesis and Enzyme Inhibition

  • Synthesis of Related Compounds : A study describes the synthesis of benzyl diisopropyl 5-phosphonopentanoate, derived from a similar compound structure. This synthesis has implications in enzyme inhibition studies, highlighting the relevance of this compound in such research contexts (Weyna et al., 2007).
  • Inhibition of Carboxypeptidase A : Compounds like 2-benzyl-5-hydroxy-4-oxopentanoic acid, structurally similar to this compound, have been studied for their inhibitory activity against carboxypeptidase A, a zinc protease. These findings demonstrate the potential of this compound in enzyme inhibition research (Wang et al., 2010).

Catalysis and Organic Transformations

  • Role in Catalysis : Research on this compound's analogs, such as 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione, has been conducted in the context of mild steel corrosion inhibition. This indicates potential applications of this compound in catalytic processes and material protection (Kalia et al., 2020).

Safety and Toxicity Studies

  • Safety Assessment : Although not directly on this compound, studies on related compounds like Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate provide insights into the safety and toxicity profiles of similar chemical structures. These studies are crucial in understanding the broader implications of using related compounds in various applications (Nair, 2001).

Properties

IUPAC Name

benzyl 5-chloro-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-11(14)7-4-8-12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQOKMRATCALBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515220
Record name Benzyl 5-chloro-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67852-85-1
Record name Benzyl 5-chloro-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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